Journal Name:Zeitschrift für Naturforschung B
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels†
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2020-09-18 , DOI: 10.1039/D0CB00126K
TRPC1/4/5 cation channels are emerging drug targets for the treatment of, amongst others, central nervous system (CNS) disorders, kidney disease, and cardiovascular and metabolic disease. Various small-molecule TRPC1/4/5 modulators have been reported, including highly potent xanthine derivatives that distinguish between specific TRPC1/4/5 tetramers. However, tools to profile ligand engagement by TRPC1/4/5 channels in live cells are lacking. Here, we report a set of potent xanthine-based photoaffinity probes that functionally mimic the xanthines Pico145 and AM237. Using these probes, we have developed a photoaffinity labelling protocol for TRPC5 channels, providing the first method for the quantitative assessment of binding interactions of TRPC5 with small molecules in cells. This method could be important for drug discovery efforts targeting the xanthine/lipid binding site of TRPC1/4/5 channels.
Detail
Introduction to ‘Development of bio-orthogonal tools’
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2022-12-09 , DOI: 10.1039/d2cb90045a
A graphical abstract is available for this content
Detail
Inside back cover
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2021-10-07 , DOI: 10.1039/D1CB90029C
A graphical abstract is available for this content
Detail
Insights into phosphatase-activated chemical defense in a marine sponge holobiont†
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2021-10-06 , DOI: 10.1039/D1CB00163A
Marine sponges often contain potent cytotoxic compounds, which in turn evokes the principle question of how marine sponges avoid self-toxicity. In a marine sponge Discodermia calyx, the highly toxic calyculin A is detoxified by the phosphorylation, which is catalyzed by the phosphotransferase CalQ of a producer symbiont, “Candidatus Entotheonella” sp. Here we show the activating mechanism to dephosphorylate the stored phosphocalyculin A protoxin. The phosphatase specific to phosphocalyculin A is CalL, which is also encoded in the calyculin biosynthetic gene cluster. CalL represents a new clade and unprecedently coordinates the heteronuclear metals Cu and Zn. CalL is localized in the periplasmic space of the sponge symbiont, where it is ready for the on-demand production of calyculin A in response to sponge tissue disruption.
Detail
Contents list
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2021-08-05 , DOI: 10.1039/D1CB90024B
The first page of this article is displayed as the abstract.
Detail
Correction: Antibacterial activity of a dual peptide targeting the Escherichia coli sliding clamp and the ribosome
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2021-07-06 , DOI: 10.1039/D1CB90020J
Correction for ‘Antibacterial activity of a dual peptide targeting the Escherichia coli sliding clamp and the ribosome’ by Christophe André et al., RSC Chem. Biol., 2020, 1, 137–147, DOI: 10.1039/D0CB00060D.
Detail
Designed ankyrin repeat proteins for detecting prostate-specific antigen expression in vivo
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2023-05-17 , DOI: 10.1039/d3cb00010a
Late-stage prostate cancer often acquires resistance to conventional chemotherapies and transforms into a hormone-refractory, drug-resistant, and non-curative disease. Developing non-invasive tools to detect the biochemical changes that correlate with drug efficacy and reveal the onset of drug resistance would have important ramifications in managing the treatment regimen for individual patients. Here, we report the selection of new Designed Ankyrin Repeat Proteins (DARPins) that show high affinity toward prostate-specific antigen (PSA), a biomarker used in clinical monitoring of prostate cancer. Ribosome display and in vitro screening tools were used to select PSA-binding DARPins based on their binding affinity, selectivity, and chemical constitution. Surface plasmon resonance measurements demonstrated that the four lead candidates bind to PSA with nanomolar affinity. DARPins were site-specifically functionalised at a unique C-terminal cysteine with a hexadentate aza-nonamacrocyclic chelate (NODAGA) for subsequent radiolabelling with the positron-emitting radionuclide 68Ga. [68Ga]GaNODAGA-DARPins showed high stability toward transchelation and were stable in human serum for >2 h. Radioactive binding assays using streptavidin-loaded magnetic beads confirmed that the functionalisation and radiolabelling did not compromise the specificity of [68Ga]GaNODAGA-DARPins toward PSA. Biodistribution experiments in athymic nude mice bearing subcutaneous prostate cancer xenografts derived from the LNCaP cell line revealed that three of the four [68Ga]GaNODAGA-DARPins displayed specific tumour-binding in vivo. For DARPin-6, tumour-uptake in the normal group reached 4.16 ± 0.58% ID g−1 (n = 3; 2 h post-administration) and was reduced by ∼50% by competitive binding with a low molar activity formulation (blocking group: 2.47 ± 0.42% ID g−1; n = 3; P value = 0.018). Collectively, the experimental results support the future development of new PSA-specific imaging agents for potential use in monitoring the efficacy of androgen receptor (AR)-targeted therapies.
Detail
Contents list
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2021-02-18 , DOI: 10.1039/D1CB90005F
The first page of this article is displayed as the abstract.
Detail
Measuring ROS and redox markers in plant cells†
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2021-06-29 , DOI: 10.1039/D1CB00071C
Reactive oxygen species (ROS) are produced throughout plant cells as a by-product of electron transfer processes. While highly oxidative and potentially damaging to a range of biomolecules, there exists a suite of ROS-scavenging antioxidant strategies that maintain a redox equilibrium. This balance can be disrupted in the event of cellular stress leading to increased ROS levels, which can act as a useful stress signal but, in excess, can result in cell damage and death. As crop plants become exposed to greater degrees of multiple stresses due to climate change, efforts are ongoing to engineer plants with greater stress tolerance. It is therefore important to understand the pathways underpinning ROS-mediated signalling and damage, both through measuring ROS themselves and other indicators of redox imbalance. The highly reactive and transient nature of ROS makes this challenging to achieve, particularly in a way that is specific to individual ROS species. In this review, we describe the range of chemical and biological tools and techniques currently available for ROS and redox marker measurement in plant cells and tissues. We discuss the limitations inherent in current methodology and opportunities for advancement.
Detail
Outstanding Reviewers for RSC Chemical Biology in 2020
Zeitschrift für Naturforschung B ( IF 0 ) Pub Date: 2021-05-25 , DOI: 10.1039/D1CB90016A
A graphical abstract is available for this content
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not